![molecular formula C14H7FN4O B1684056 3-Fluoro-5-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile CAS No. 327056-22-4](/img/structure/B1684056.png)
3-Fluoro-5-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile
Overview
Description
3-Fluoro-5-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile, also known as FOPO, is an organic compound found in many biological systems. It has been studied for its potential applications in medicinal research, as well as its potential to be used as a tool for in vivo and in vitro experiments. FOPO is a heterocyclic compound, meaning that it contains both carbon and nitrogen atoms, and it has a high affinity for binding to proteins. This makes it useful for studying the interactions between proteins and other molecules.
Scientific Research Applications
Negative Allosteric Modulator of mGlu 5 Receptors
VU0285683 is a negative allosteric modulator of mGlu 5 receptors . It displays high affinity for the MPEP binding site and acts as a full antagonist, blocking the glutamate response to mGlu 5 . This property makes it a valuable tool for studying the role of mGlu 5 receptors in various biological processes.
Selectivity for mGlu 5 Receptors
The compound is selective for mGlu 5 over mGlu 1, mGlu 3, and mGlu 4 . This selectivity can be useful in research where specific targeting of mGlu 5 receptors is required, without affecting the function of other metabotropic glutamate receptors.
Anxiolytic Activity
VU0285683 exhibits anxiolytic activity in rodent models of anxiety . This suggests potential applications in the development of new treatments for anxiety disorders.
Antipsychotic Activity
The compound has been associated with antipsychotic activity in rat behavioral models . This indicates its potential use in the study and treatment of psychiatric disorders.
Drug Development
The compound’s unique properties and effects on mGlu 5 receptors could make it a valuable tool in drug development, particularly for disorders related to glutamate signaling .
Mechanism of Action
Target of Action
VU0285683, also known as 3-fluoro-5-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)benzonitrile, is a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5) . mGluR5 is a seven transmembrane-spanning, G protein-coupled receptor that modulates glutamatergic signaling .
Mode of Action
As a positive allosteric modulator, VU0285683 enhances the response of mGluR5 to its natural ligand, glutamate . It binds to a site different from the active site, causing a conformational change that increases the receptor’s activity .
Biochemical Pathways
The activation of mGluR5 by VU0285683 affects various biochemical pathways. mGluR5 is involved in the modulation of synaptic plasticity and the regulation of neuronal excitability . It plays a crucial role in the central nervous system, influencing processes such as learning and memory .
Result of Action
VU0285683 has been shown to have anxiolytic-like activity in rodent models for anxiety . This suggests that it may have potential therapeutic applications in the treatment of anxiety disorders.
Action Environment
The action, efficacy, and stability of VU0285683 can be influenced by various environmental factors. These can include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions . .
properties
IUPAC Name |
3-fluoro-5-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7FN4O/c15-11-6-9(8-16)5-10(7-11)14-18-13(19-20-14)12-3-1-2-4-17-12/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GELAFISMURFRCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)C3=CC(=CC(=C3)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7FN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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